molecular formula C10H14 B13761299 Tetrahydrotriquinacene CAS No. 57595-39-8

Tetrahydrotriquinacene

Cat. No.: B13761299
CAS No.: 57595-39-8
M. Wt: 134.22 g/mol
InChI Key: VVQPGPGAEHQIBD-UHFFFAOYSA-N
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Description

Tetrahydrotriquinacene is a polycyclic hydrocarbon with the molecular formula C10H14This compound is characterized by its three fused cyclopentane rings, which contribute to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrotriquinacene typically involves the intramolecular Pauson-Khand reaction, a well-known method for constructing polycyclic structures. This reaction involves the cyclization of a suitable precursor under specific conditions, often using cobalt carbonyl complexes as catalysts . The reaction conditions include elevated temperatures and controlled atmospheres to ensure the desired product formation.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of organic synthesis and catalysis can be applied. The use of continuous flow reactors and advanced catalytic systems can potentially enhance the efficiency and yield of this compound production.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrotriquinacene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce this compound to more saturated hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxygenated derivatives, fully saturated hydrocarbons, and halogenated this compound compounds.

Scientific Research Applications

Tetrahydrotriquinacene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of tetrahydrotriquinacene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can influence its reactivity and potential biological activities .

Comparison with Similar Compounds

    Triquinacene: A precursor to tetrahydrotriquinacene, known for its homoaromatic properties.

    Bullvalene: Another polycyclic hydrocarbon with unique fluxional behavior.

Uniqueness: this compound stands out due to its specific structural arrangement of three fused cyclopentane rings, which imparts unique stability and reactivity compared to other polycyclic hydrocarbons

Properties

CAS No.

57595-39-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

tricyclo[5.2.1.04,10]dec-2-ene

InChI

InChI=1S/C10H14/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-2,7-10H,3-6H2

InChI Key

VVQPGPGAEHQIBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC3C2C1CC3

Origin of Product

United States

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